Structural Isomerism Drives a >45°C Boiling Point Differential vs. HCFC-142b
The structural arrangement of halogen atoms in 2-chloro-1,1-difluoroethane (HCFC-142) and its isomer 1-chloro-1,1-difluoroethane (HCFC-142b) results in a profound difference in boiling point due to changes in molecular polarity and symmetry . The target compound, with chlorine and fluorine on adjacent carbons, exhibits a significantly higher boiling point of 35.1°C at atmospheric pressure, compared to -9.6°C for HCFC-142b .
| Evidence Dimension | Boiling Point (T_b) |
|---|---|
| Target Compound Data | 35.1°C |
| Comparator Or Baseline | 1-chloro-1,1-difluoroethane (HCFC-142b): -9.6°C |
| Quantified Difference | ΔT_b = 44.7°C |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
This 44.7°C boiling point difference is critical for process design, dictating equipment requirements (e.g., storage pressure, condenser temperature) and phase-change efficiency in applications like refrigeration and solvent use.
